Superior TrkB Agonist Potency: Abrineurin (BDNF) Is 9-Fold More Potent Than NT-4
In a standardized NFAT-β-lactamase reporter assay using CHO-K1 cells stably expressing full-length human TrkB, abrineurin (recombinant human BDNF) exhibited an EC50 of 0.39 nM, while the closest structural and functional analog, NT-4, required a concentration of 3.5 nM to achieve equivalent receptor activation [1]. This represents an approximately 9-fold difference in potency. Neither BDNF nor NT-4 activated TrkA or TrkC at concentrations up to 50 nM, confirming their shared TrkB selectivity, but with a clear potency advantage for BDNF.
| Evidence Dimension | TrkB receptor activation potency |
|---|---|
| Target Compound Data | EC50 = 0.39 nM |
| Comparator Or Baseline | NT-4: EC50 = 3.5 nM |
| Quantified Difference | Approximately 9-fold lower EC50 for abrineurin (higher potency) |
| Conditions | TrkB-NFAT-bla CHO-K1 reporter assay; recombinant human neurotrophins; 6-hour treatment |
Why This Matters
For experiments requiring maximal TrkB activation at minimal protein concentrations—critical in organoid culture, stem cell differentiation, and in vivo infusion studies—abrineurin delivers the same receptor occupancy at approximately one-ninth the mass dose of NT-4, reducing cost and potential off-target effects.
- [1] Jun Wang, Michael K. Hancock, Jeanne M. Dudek, Kun Bi, Lester J. Lambert, Stefan Grotegut, et al. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. Current Chemical Genomics, 2008, 1, 27-33. View Source
